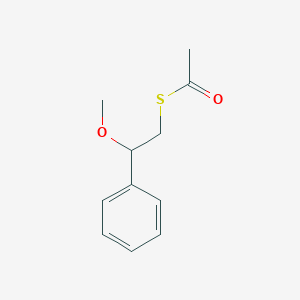

S-(2-Methoxy-2-phenylethyl) ethanethioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-(+)-2-Methoxy-2-phenylethanol” is a chemical compound with the linear formula C6H5CH(OCH3)CH2OH . It has a molecular weight of 152.19 . It is used as a starting material for the synthesis of N-substituted 6,7-benzomorphan based opioid receptor agonists .

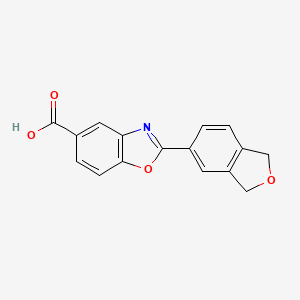

Molecular Structure Analysis

The molecular structure of “(S)-(+)-2-Methoxy-2-phenylethanol” can be represented by the SMILES string COC@Hc1ccccc1 .

Physical And Chemical Properties Analysis

“(S)-(+)-2-Methoxy-2-phenylethanol” is a liquid with a density of 1.054 g/mL at 25 °C . It has a boiling point of 65 °C at 0.1 mm Hg . The refractive index is 1.52 (lit.) .

Wissenschaftliche Forschungsanwendungen

Metabolism Studies

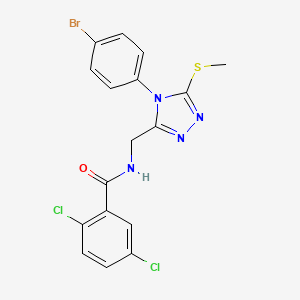

The in vivo metabolism of psychoactive substances like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats has been explored, where metabolites such as 2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethylamine have been identified, indicating complex metabolic pathways (Kanamori et al., 2002).

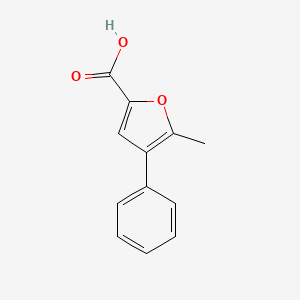

Material Science and Polymer Research

Research in material science includes the synthesis of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) and its incorporation into silica for composite material development, showcasing a novel application of methoxyphenyl-based compounds in advanced materials (Kubo et al., 2005).

Chemical Synthesis and Reactions

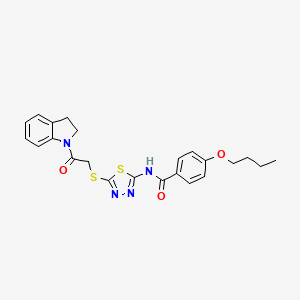

Methoxy(phenylthio)methane has been studied for its unique reactivity in electrophilic alkylation and nucleophilic allylation or propargylation, serving as an important synthon in chemical synthesis (Sato et al., 1987).

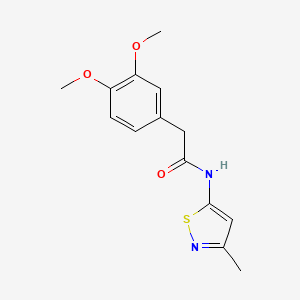

Antioxidative Properties

A compound closely related, S-1-methoxy-1-(3,5-dimethoxy-4-hydroxyphenyl)ethane, was isolated from rape oil cake, demonstrating moderate antioxidative activity. This suggests potential antioxidative applications for similar methoxyphenylethyl-based compounds (Nagatsu et al., 2004).

Biochemical Studies

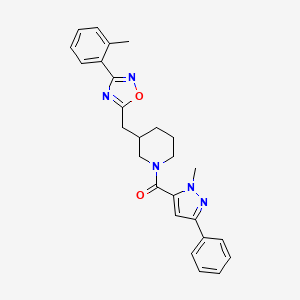

Studies have also been conducted on the design and synthesis of novel ligands for opioid receptors, where compounds like LP2 with an N-substituent (2-methoxy-2-phenylethyl group) have been developed, indicating the role of such structures in biochemical and pharmacological research (Costanzo et al., 2023).

Wirkmechanismus

Safety and Hazards

“(S)-(+)-2-Methoxy-2-phenylethanol” is classified as a hazardous chemical. It is flammable and may damage fertility or the unborn child. It can cause damage to organs and may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .

Eigenschaften

IUPAC Name |

S-(2-methoxy-2-phenylethyl) ethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-9(12)14-8-11(13-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYSWMHWGLUTFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(C1=CC=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2903580.png)

![N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2903581.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2903590.png)

![butyl 4-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2903594.png)

![2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2903595.png)

![(3,4-dimethoxyphenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2903599.png)

![3-Phenylmethoxyspiro[3.3]heptan-2-one](/img/structure/B2903602.png)

![Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate](/img/structure/B2903603.png)